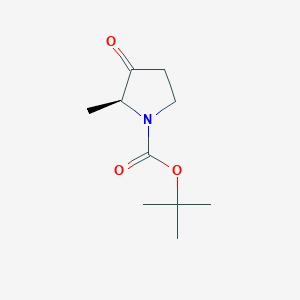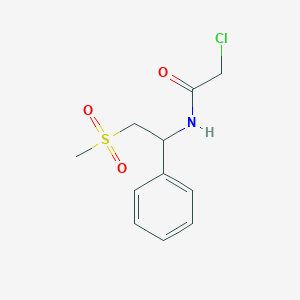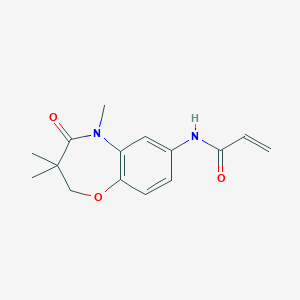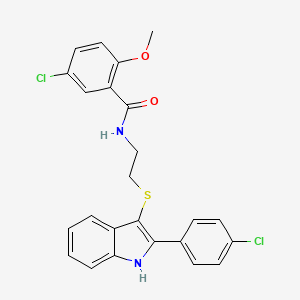
6-Hydroxy-2,4-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-Hydroxy-2,4-dimethylnicotinonitrile" is a derivative of nicotinonitrile, which is a class of compounds known for their diverse applications in pharmaceuticals and materials science. While the provided papers do not directly discuss "6-Hydroxy-2,4-dimethylnicotinonitrile," they do provide insights into similar compounds that can help infer the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives typically involves simple routes that yield the compounds in good quantities. For instance, the synthesis of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile was achieved with consistent spectral and elemental analysis data confirming the chemical structure . Similarly, the synthesis of 4,6-dimethyl-2-(3-(p-tolyloxy)propoxy)nicotinonitrile involved crystallization and was characterized by single-crystal X-ray diffraction . These methods suggest that the synthesis of "6-Hydroxy-2,4-dimethylnicotinonitrile" could also be performed using analogous techniques, potentially involving the introduction of hydroxy and methyl groups at specific positions on the nicotinonitrile core.
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is often confirmed through single-crystal X-ray diffraction studies. For example, compound 2 was found to possess a non-planar structure as revealed by its DFT calculations, which were in agreement with experimental data . The fleximer compound 1 also had its structure analyzed through X-ray diffraction and Hirshfeld surface analysis, indicating the presence of noncovalent interactions in the crystal packing . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and physical properties.
Chemical Reactions Analysis
Nicotinonitrile derivatives undergo various chemical reactions depending on their substituents. For instance, 6-methyl-2-arylaminonicotinonitriles and 4,6-dimethyl-2-arylaminonicotinonitriles react differently with acids due to steric hindrance. The former is converted to substituted nicotinic acid when refluxed with concentrated hydrochloric acid, while the latter resists hydrolysis under similar conditions . These compounds also undergo cyclization under the influence of concentrated sulfuric acid or polyphosphoric acid to form different heterocyclic derivatives . These reactions highlight the importance of substituents in determining the chemical behavior of nicotinonitrile compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives are influenced by their molecular structure. The photophysical properties of compound 2, for example, indicate good absorption and fluorescence, with a positive solvatochromic effect observed when solvent polarity is varied . The crystal packing and intermolecular interactions of compound 1, as revealed by its structural study, suggest that these features could also influence the compound's solubility and stability . These properties are essential for the potential application of nicotinonitrile derivatives in optoelectronic devices and as pharmaceutical agents.
科学的研究の応用
Application in Alzheimer's Disease Research
6-Hydroxy-2,4-dimethylnicotinonitrile, as a part of the compound [18F]FDDNP, has been utilized in Alzheimer's disease research. Specifically, it has been used in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This compound has shown potential in facilitating diagnostic assessments and assisting in monitoring responses during experimental treatments for Alzheimer's disease (Shoghi-Jadid et al., 2002).
Role in Enhancing Drug Solubility
A derivative of 6-Hydroxy-2,4-dimethylnicotinonitrile, dimethyl-BCD, has been studied for its role in enhancing the solubility of all-trans retinoic acid. This enhancement of solubility can significantly affect the drug's toxicity, illustrating the potential of 6-Hydroxy-2,4-dimethylnicotinonitrile derivatives in pharmaceutical applications (Pitha & Szente, 1983).
In Chemical Reactions
6-Hydroxy-2,4-dimethylnicotinonitrile has been implicated in various chemical reactions. For example, studies have examined its behavior in reactions with hydroxide ions, demonstrating its reactivity and potential applications in synthetic chemistry (Crampton et al., 1989).
In Antimicrobial and Antioxidant Studies
Derivatives of 6-Hydroxy-2,4-dimethylnicotinonitrile have been tested for their antimicrobial and antioxidant properties. These studies have shown that certain derivatives exhibit significant activities, highlighting their potential use in medical and pharmaceutical research (Al-Hazmy et al., 2022).
In Environmental Monitoring
Compounds based on 6-Hydroxy-2,4-dimethylnicotinonitrile have been synthesized for use as optical devices in the detection of environmental contaminants, such as cyanide in water. This application is critical for environmental safety and monitoring (Schramm et al., 2016).
Biodegradation Research
The biodegradation of plastic monomers, such as 2,6-Dimethylphenol, closely related to 6-Hydroxy-2,4-dimethylnicotinonitrile, has been a focus of environmental research. Studies on bacterial strains capable of degrading these compounds are crucial for addressing plastic pollution (Ji et al., 2019).
Corrosion Inhibition Research
6-Hydroxy-2,4-dimethylnicotinonitrile derivatives have been evaluated as corrosion inhibitors for various metals in acidic environments. This research is vital for industrial applications, particularly in protecting infrastructure and machinery (Ansari et al., 2015).
特性
IUPAC Name |
2,4-dimethyl-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-8(11)10-6(2)7(5)4-9/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLDZOOVQHCMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2,4-dimethylnicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2541607.png)


![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2541610.png)

![N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2541613.png)

![Benzyl N-[1-(isopropylcarbamoyl)-2-phenylethyl]carbamate](/img/no-structure.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid](/img/structure/B2541622.png)

![3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2541625.png)